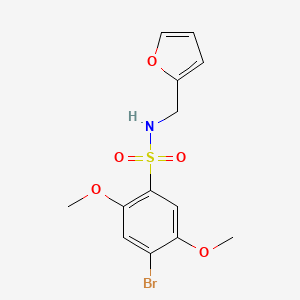
4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C11H10BrNO3S It is known for its unique structure, which includes a bromine atom, a furylmethyl group, and a dimethoxybenzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Furylmethylation: The attachment of a furylmethyl group to the nitrogen atom.
Dimethoxylation: The addition of methoxy groups to the benzene ring.
Sulfonamidation: The formation of the sulfonamide group.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the furylmethyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
科学研究应用
4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and furylmethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-N-(2-furylmethyl)benzamide
- 4-Bromo-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide
Uniqueness
4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
4-Bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide is a sulfanilide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of pharmaceuticals known for their diverse therapeutic applications, particularly in the modulation of hormonal receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Sulfanilide derivatives like this compound primarily exert their biological effects through the modulation of specific receptors. Notably, these compounds have been shown to antagonize vasopressin and oxytocin receptors, which play critical roles in various physiological processes including blood pressure regulation and fluid balance .
Antagonistic Activity
Research indicates that this compound exhibits significant antagonistic activity against vasopressin and oxytocin receptors. This property is particularly relevant in the context of treating conditions such as hypertension and heart failure, where modulation of these receptors can lead to therapeutic benefits .
Case Studies
- Hypertension Treatment : In a study involving hypertensive animal models, administration of this compound resulted in a marked decrease in blood pressure. The study highlighted the compound's effectiveness in blocking vasopressin-mediated vasoconstriction .
- Reproductive Health : Another case study focused on the compound's role in reproductive health, specifically its effects on dysmenorrhea and preterm labor. The results suggested that the compound could potentially modulate uterine contractions through its action on oxytocin receptors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
属性
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO5S/c1-18-11-7-13(12(19-2)6-10(11)14)21(16,17)15-8-9-4-3-5-20-9/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXESFHFZUNBYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














